molecular formula C29H33N3O5S2 B2834027 Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 379701-67-4

Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2834027
CAS No.: 379701-67-4
M. Wt: 567.72
InChI Key: SRMYMKBZRRDZNF-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with a thiophene ring. Key structural elements include:

  • A 6-benzyl substituent on the tetrahydrothienopyridine scaffold, which may influence steric interactions and lipophilicity.
  • A 2-(4-(piperidin-1-ylsulfonyl)benzamido) group, introducing a sulfonamide-linked piperidine moiety that could enhance binding affinity or modulate solubility.
  • An ethyl ester at position 3, likely impacting metabolic stability and cell permeability.

Properties

IUPAC Name

ethyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O5S2/c1-2-37-29(34)26-24-15-18-31(19-21-9-5-3-6-10-21)20-25(24)38-28(26)30-27(33)22-11-13-23(14-12-22)39(35,36)32-16-7-4-8-17-32/h3,5-6,9-14H,2,4,7-8,15-20H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMYMKBZRRDZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thienopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyridine ring.

    Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides.

    Attachment of the Piperidinylsulfonyl Group: This step involves sulfonylation, where piperidine is reacted with sulfonyl chlorides under basic conditions.

    Formation of the Benzamido Group: This is typically done through amide bond formation, using coupling reagents like EDCI or DCC in the presence of a base.

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization, chromatography, and distillation are crucial to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidinyl groups, using oxidizing agents like KMnO₄ or H₂O₂.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, using agents like NaBH₄ or LiAlH₄.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the thienopyridine core.

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂, and other peroxides.

    Reduction: NaBH₄, LiAlH₄, catalytic hydrogenation.

    Substitution: Halides, sulfonyl chlorides, and various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. Research is ongoing to explore its effects on various biological pathways.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The piperidinylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The benzamido group can form hydrogen bonds with biological molecules, enhancing binding affinity. The thienopyridine core may interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Amino and Amide Groups

  • The 2-benzamido group in the target compound replaces the 2-amino group in prototypical 2-amino-3-benzoylthiophenes (e.g., PD 81,723). In , the 2-amino group is required for allosteric enhancement of adenosine A1 binding, with intramolecular hydrogen bonding proposed as a key mechanism . The amide linkage in the target compound may alter hydrogen-bonding capacity or steric accessibility.

Aryl Substituents

  • Benzyl vs. Benzoyl: The 6-benzyl group introduces a flexible alkyl chain, whereas PD 81,723 features a rigid 3-(trifluoromethyl)phenyl group. Substitutions on the phenyl ring (e.g., trifluoromethyl in PD 81,723) are known to enhance adenosine A1 activity , but the benzyl group’s impact remains speculative.
  • Piperidin-1-ylsulfonyl Benzamido Group : This bulky, polar substituent contrasts with smaller groups (e.g., methyl or trifluoromethyl) in other analogs. Sulfonamide moieties often improve solubility but may reduce membrane permeability.

Ester vs. Carboxylic Acid

  • This modification is common in prodrug design.

Data Tables: Structural and Functional Comparison

Table 1. Key Structural Differences and Hypothesized Effects

Compound Core Structure 2-Position Substituent Aryl Substituent 3-Position Group
Target Compound Thieno[2,3-c]pyridine 4-(Piperidin-1-ylsulfonyl)benzamido 6-Benzyl Ethyl ester
PD 81,723 Thiophene 3-(Trifluoromethyl)benzoyl 4,5-Dimethylthiophene None
1-Aminofluoren-9-one Fluorenone Conformationally locked N/A None

Table 2. Functional Implications

Feature Target Compound PD 81,723
Receptor Interaction Potential dual allosteric/competitive effects Allosteric enhancer with low antagonism
Solubility Moderate (sulfonamide) Low (trifluoromethyl)
Metabolic Stability Likely high (ester protection) Unmodified carboxylic acid may degrade

Research Findings and Implications

  • Structural Optimization : The piperidin-1-ylsulfonyl group in the target compound represents a strategic departure from traditional trifluoromethyl or alkyl substituents. This modification may balance receptor affinity and solubility, though empirical validation is needed.
  • highlights the importance of conformational locking for activity .
  • Synthetic Challenges : The complexity of the sulfonamide-linked benzamido group may complicate synthesis, requiring advanced techniques like those supported by SHELX crystallographic software ().

Biological Activity

Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a thieno[2,3-c]pyridine core and various functional groups that may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The presence of the piperidine and sulfonamide groups suggests potential inhibitory effects on various enzymes or receptors involved in disease processes. Preliminary studies indicate that the compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans .
  • Enzyme Inhibition : The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other enzymes, which may be relevant for therapeutic applications .

Research Findings

Recent studies have highlighted the synthesis and biological evaluation of related thieno[2,3-c]pyridine derivatives. These investigations typically focus on:

  • Antimicrobial Screening : Compounds derived from similar scaffolds have demonstrated efficacy against various bacterial strains and fungi. For instance, certain derivatives displayed effective inhibition against Escherichia coli and Klebsiella pneumoniae .
  • Antitumor Properties : Some thieno[2,3-c]pyridine analogs have been evaluated for their anticancer potential, showing promising results in inhibiting tumor cell proliferation in vitro .

Case Studies

  • Antibacterial Activity :
    • A study synthesized a series of thieno[2,3-c]pyridine derivatives and tested their antibacterial properties. The results indicated that several compounds exhibited significant activity against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity :
    • Another investigation revealed that certain derivatives were effective against common fungal strains such as Candida albicans, suggesting potential applications in treating fungal infections .
  • Enzyme Inhibition Studies :
    • Research focusing on enzyme interactions has shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in cancer models .

Table 1: Biological Activity of Related Compounds

Compound NameAntibacterial ActivityAntifungal ActivityEnzyme Target
Compound AModerateStrongCarbonic Anhydrase
Compound BStrongModerateDihydrofolate Reductase
Ethyl 6-benzyl...TBDTBDTBD

Table 2: Summary of Case Studies

Study FocusFindingsReference
Antibacterial ActivitySignificant inhibition against E. coli and S. aureus
Antifungal ActivityEffective against Candida albicans
Enzyme InhibitionInhibition of key metabolic enzymes

Q & A

Q. What are the critical reaction conditions for synthesizing the compound with high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including amide coupling, sulfonylation, and cyclization. Key considerations include:
  • Temperature Control : Maintaining 0–5°C during sulfonylation to prevent side reactions .
  • Solvent Selection : Using anhydrous DMF or THF to enhance nucleophilicity in substitution reactions .
  • Catalyst Use : Employing triethylamine or sodium hydride to activate intermediates .
  • Analytical Monitoring : Thin-layer chromatography (TLC) and 1H NMR^1 \text{H NMR} are used to track reaction progress and confirm intermediate structures .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm) and carbon backbones .
  • X-ray Crystallography : Resolves 3D conformation, particularly the tetrahydrothieno-pyridine ring geometry (e.g., puckering parameters and dihedral angles) .
  • IR Spectroscopy : Confirms functional groups like the carbonyl (C=O stretch at ~1670 cm1^{-1}) and sulfonamide (S=O stretch at ~1150 cm1^{-1}) .

Q. How do functional groups influence the compound’s chemical reactivity?

  • Methodological Answer : Reactivity is dictated by:
  • Amide Group : Susceptible to hydrolysis under acidic/basic conditions (e.g., HCl/NaOH at 80°C) .
  • Sulfonamide : Participates in nucleophilic substitution with amines or thiols .
  • Ester Moiety : Undergoes transesterification (e.g., with methanol/K2_2CO3_3) or reduction to alcohols (e.g., LiAlH4_4) .
    Example reaction table:
Reaction TypeReagentsConditions
OxidationKMnO4_4Neutral pH, 25°C
ReductionNaBH4_4Ethanol, reflux

Advanced Research Questions

Q. How can computational modeling resolve contradictions in biological activity data?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinities to targets (e.g., neurotransmitter receptors) by analyzing hydrogen bonds with the sulfonamide and benzamido groups .
  • QSAR Models : Correlate substituent effects (e.g., piperidinyl vs. morpholinyl) with activity trends using Hammett constants or logP values .
  • MD Simulations : Assess conformational stability of the tetrahydrothieno-pyridine ring in aqueous vs. lipid environments .

Q. What strategies validate the compound’s mechanism of action in neurological assays?

  • Methodological Answer :
  • Target-Specific Assays : Use patch-clamp electrophysiology to test ion channel modulation (e.g., GABAA_A receptors) .
  • Metabolic Stability Tests : Incubate with liver microsomes to evaluate CYP450-mediated degradation .
  • In Vivo Behavioral Studies : Dose-response experiments in rodent models of anxiety or seizures, with PK/PD correlation .

Q. How can crystallographic data address discrepancies in reported molecular conformations?

  • Methodological Answer :
  • High-Resolution XRD : Compare torsion angles (e.g., C6-benzyl vs. C3-ester groups) across derivatives to identify steric or electronic influences .
  • Twinned Data Refinement : Use SHELXL to model disorder in flexible regions (e.g., piperidinylsulfonyl group) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) affecting crystal packing .

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